(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone - 1207028-57-6

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2959938
CAS Number: 1207028-57-6
Molecular Formula: C22H26ClN7O
Molecular Weight: 439.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is a potent orally active inhibitor of the insulin-like growth factor-1 receptor kinase. It demonstrates broad-spectrum antitumor activity in vivo. This compound was developed to improve upon the ADME properties of its predecessor, BMS-536924, and to mitigate concerns related to CYP3A4 inhibition and induction. []

Relevance: While BMS-695735 differs from the target compound in its specific substituents, both share a central benzimidazole core and a piperidine ring. Furthermore, both compounds feature a substituted pyrazole ring in BMS-695735 and a substituted pyridazine ring in (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone, demonstrating a structural similarity in their utilization of nitrogen-containing heterocycles. []

4-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl)piperazine-1-carboxylate (BMS-665351)

Compound Description: BMS-665351 is another insulin-like growth factor-1 receptor inhibitor derived from the lead compound BMS-536924. This compound was designed to eliminate PXR activity while retaining IGF-1R inhibitory activity. Despite lacking PXR activity, it was found to induce CYP3A4 expression in human primary hepatocytes, suggesting a novel nonclassical CAR-related pathway of CYP3A4 induction. []

Relevance: BMS-665351 and the target compound, (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone, share the key structural features of a benzimidazole core, a piperidine ring, and a piperazine ring. Though the specific substitutions and their arrangements differ, these shared structural elements highlight their common chemical ancestry and potential for similar biological targets. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: Compound 35b is a potent and selective JNK3 inhibitor exhibiting neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. This compound, developed from a benzimidazole scaffold, displays high selectivity for JNK3 over other protein kinases, including JNK1 and JNK2. []

Relevance: Both compound 35b and the target compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone, share a benzimidazole core and a piperidine ring as central structural elements. Additionally, both incorporate a six-membered nitrogen-containing heterocycle, a pyrimidine in compound 35b and a pyridazine in the target compound, signifying a similar approach to building structural diversity and modulating biological activity. []

Properties

CAS Number

1207028-57-6

Product Name

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C22H26ClN7O

Molecular Weight

439.95

InChI

InChI=1S/C22H26ClN7O/c23-19-5-6-21(27-26-19)29-11-13-30(14-12-29)22(31)16-7-9-28(10-8-16)15-20-24-17-3-1-2-4-18(17)25-20/h1-6,16H,7-15H2,(H,24,25)

InChI Key

RMVYJUUAVKJDCY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.